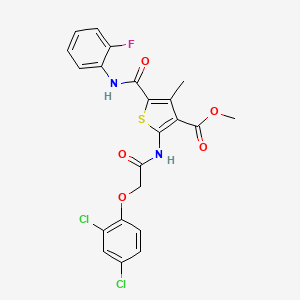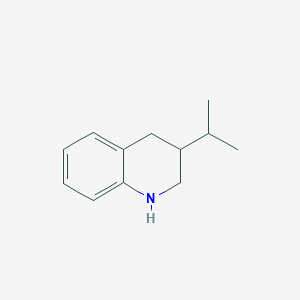![molecular formula C10H11ClOS B12063713 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane CAS No. 256471-35-9](/img/structure/B12063713.png)
2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2-[[(4-chlorophenyl)thio]methyl]-2-methyl- is a chemical compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a 4-chlorophenyl group attached to the sulfur atom, which is further connected to a methyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[[(4-chlorophenyl)thio]methyl]-2-methyl- typically involves the reaction of 4-chlorobenzyl chloride with sodium thiomethoxide to form 4-chlorobenzyl thiomethyl ether. This intermediate is then subjected to epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to yield the desired oxirane compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-[[(4-chlorophenyl)thio]methyl]-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under basic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted oxiranes, depending on the specific reagents and conditions used.
Scientific Research Applications
Oxirane, 2-[[(4-chlorophenyl)thio]methyl]-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Oxirane, 2-[[(4-chlorophenyl)thio]methyl]-2-methyl- involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)oxirane: Similar structure but lacks the thiomethyl group.
2-(4-Chlorophenyl)ethyl oxirane: Contains an ethyl group instead of a methyl group.
Uniqueness
The presence of the 4-chlorophenyl group and the thiomethyl group in Oxirane, 2-[[(4-chlorophenyl)thio]methyl]-2-methyl- makes it unique compared to other oxirane derivatives
Properties
CAS No. |
256471-35-9 |
|---|---|
Molecular Formula |
C10H11ClOS |
Molecular Weight |
214.71 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]-2-methyloxirane |
InChI |
InChI=1S/C10H11ClOS/c1-10(6-12-10)7-13-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |
InChI Key |
SSQCJMSDNHVQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)CSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12063636.png)

![(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane](/img/structure/B12063649.png)

![2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate](/img/structure/B12063655.png)
![4-[[1-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12063664.png)
![N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12063667.png)






